molecular formula C7H11Cl2N3O2 B6225386 (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride CAS No. 2768300-47-4

(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride

Cat. No.: B6225386
CAS No.: 2768300-47-4
M. Wt: 240.08 g/mol
InChI Key: BWGNEFBRWGTIAM-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a pyrimidin-4-yl group attached to the alpha carbon of an amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as pyrimidin-4-yl carboxylic acid and an amino acid derivative.

  • Coupling Reaction: The pyrimidin-4-yl carboxylic acid is coupled with the amino acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (2S)-enantiomer.

  • Dihydrochloride Formation: The (2S)-enantiomer is then converted to its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and purification systems to ensure high yield and purity. The process may also include continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to an amine oxide.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol.

  • Substitution: Substitution reactions can replace the pyrimidin-4-yl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Substitution reactions may use nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Amine oxide derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Derivatives with different functional groups replacing the pyrimidin-4-yl group.

Scientific Research Applications

(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

  • Biology: It can be used to study protein interactions and enzyme mechanisms.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride can be compared with other similar compounds, such as:

  • 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

  • 2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride

  • 2-amino-3-(pyrimidin-6-yl)propanoic acid dihydrochloride

These compounds differ in the position of the pyrimidinyl group on the propanoic acid backbone, which can affect their chemical properties and biological activities

Properties

CAS No.

2768300-47-4

Molecular Formula

C7H11Cl2N3O2

Molecular Weight

240.08 g/mol

IUPAC Name

(2S)-2-amino-3-pyrimidin-4-ylpropanoic acid;dihydrochloride

InChI

InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-1-2-9-4-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H/t6-;;/m0../s1

InChI Key

BWGNEFBRWGTIAM-ILKKLZGPSA-N

Isomeric SMILES

C1=CN=CN=C1C[C@@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C1=CN=CN=C1CC(C(=O)O)N.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.